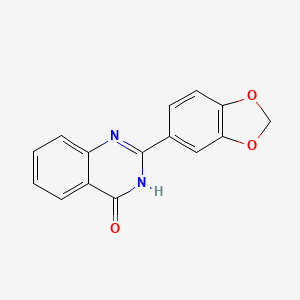
2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone, also known as BDBQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. It is a member of the quinazolinone family of compounds, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone is not fully understood, but it is believed to act by inhibiting various cellular pathways. This compound has been shown to inhibit the activity of certain enzymes, including protein kinases and topoisomerases, which are involved in cell proliferation and DNA replication. It also inhibits the activity of certain transcription factors, which are involved in the regulation of gene expression. These inhibitory effects of this compound result in the suppression of cancer cell growth and viral replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. This compound has been found to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. Additionally, this compound has been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory properties.
实验室实验的优点和局限性
2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical structure is well-defined. It exhibits a wide range of biological activities, making it a potential candidate for drug discovery. However, there are also some limitations associated with this compound. It is not very soluble in water, which may limit its bioavailability. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone. One area of interest is the development of this compound-based drugs for the treatment of cancer and viral infections. Another area of interest is the elucidation of the exact mechanism of action of this compound, which may lead to the development of more potent and selective inhibitors. Additionally, the development of novel synthesis methods for this compound may improve its bioavailability and therapeutic potential. Finally, further studies are needed to evaluate the safety and efficacy of this compound in vivo.
合成方法
2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone can be synthesized using various methods, including the Pictet-Spengler reaction, cyclization of N-(2-aminophenyl) benzamides, and condensation of 2-hydroxybenzaldehyde with 2-aminobenzamide. The most commonly used method for synthesizing this compound is the Pictet-Spengler reaction, which involves the reaction of 2-aminobenzamide with 2-hydroxybenzaldehyde in the presence of a strong acid catalyst. This reaction results in the formation of this compound as a yellow solid.
科学研究应用
2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone has been extensively studied for its potential applications in drug discovery. It has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It also exhibits antiviral activity against herpes simplex virus and hepatitis C virus. Additionally, this compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15-10-3-1-2-4-11(10)16-14(17-15)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCPQGXAZCZLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366991 |
Source


|
| Record name | AC1M35RE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61195-11-7 |
Source


|
| Record name | AC1M35RE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B6009787.png)
![3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6009802.png)
![3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6009816.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6009817.png)
![5-(3-chlorophenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6009818.png)
![1-{2-[3-(2-benzyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride](/img/structure/B6009821.png)
![methyl N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}glycinate](/img/structure/B6009827.png)
![3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6009841.png)


![1-[(3-methylphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine](/img/structure/B6009874.png)
![methyl 4-oxo-4-{3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}butanoate](/img/structure/B6009878.png)
![N-(2,4-dichlorophenyl)-2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6009889.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6009895.png)
